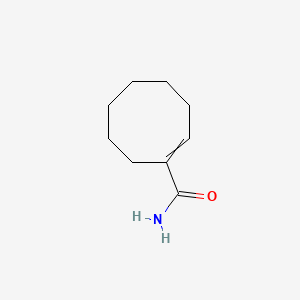
Cyclooct-1-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclooct-1-ene-1-carboxamide, also known as this compound, is a useful research compound. Its molecular formula is C9H15NO and its molecular weight is 153.225. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Cyclooct-1-ene-1-carboxamide serves as an important building block in organic synthesis due to its unique structural properties. It can be utilized in the following ways:
- Synthesis of Complex Molecules : The compound can be used as a precursor for synthesizing complex organic molecules through various reaction pathways, including nucleophilic additions and cycloadditions.
- Click Chemistry : Its derivatives are valuable in click chemistry, particularly for developing bioconjugates. For instance, cyclooctene derivatives have been employed to create probes targeting specific biomolecules, enhancing the study of drug interactions and biological processes .
Medicinal Chemistry
The biological relevance of this compound derivatives has led to investigations into their potential therapeutic applications:
- Anticancer Activity : Research indicates that compounds similar to this compound exhibit promising anticancer properties. They interact with cellular targets involved in cancer progression, suggesting avenues for therapeutic development .
- Bioorthogonal Reactions : The compound's structure allows it to participate in bioorthogonal reactions, crucial for targeted drug delivery systems. This property enables selective interactions with biomolecules without interfering with natural biological processes .
Materials Science
This compound has applications in materials science, particularly in the development of polymers:
- Polymer Chemistry : The compound can be polymerized to create new materials with desirable properties. Its ability to form cross-linked networks makes it suitable for producing specialty polymers used in coatings and adhesives .
Data Table: Applications Overview
Case Study 1: Click Chemistry Applications
A study demonstrated the use of cyclooctene derivatives in developing probes targeting indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immunotherapy. The probes effectively visualized IDO1 localization in live cells, highlighting their utility in cancer research .
Case Study 2: Anticancer Properties
Research on structurally similar compounds revealed significant anticancer activity through interactions with cellular pathways involved in tumor growth. These findings suggest that this compound derivatives could be further explored for therapeutic applications against various cancers .
Propriétés
Numéro CAS |
102943-36-2 |
|---|---|
Formule moléculaire |
C9H15NO |
Poids moléculaire |
153.225 |
Nom IUPAC |
cyclooctene-1-carboxamide |
InChI |
InChI=1S/C9H15NO/c10-9(11)8-6-4-2-1-3-5-7-8/h6H,1-5,7H2,(H2,10,11) |
Clé InChI |
AHKPRUBZJBKMBS-UHFFFAOYSA-N |
SMILES |
C1CCCC(=CCC1)C(=O)N |
Synonymes |
1-Cyclooctene-1-carboxamide(6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















